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Compound of Interest

Compound Name: SARS-CoV-2-IN-63

Cat. No.: B12372050 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to address common issues encountered during the detection and quantification of

Human Coronavirus NL63 (HCoV-NL63) using RT-qPCR.

Frequently Asked Questions (FAQs) &
Troubleshooting Guides
This section addresses specific issues researchers may face during HCoV-NL63 RT-qPCR

experiments, providing potential causes and solutions in a clear question-and-answer format.

Q1: Why am I seeing high Cq values or no amplification in my positive samples?

High Cq values or a complete lack of amplification in samples expected to be positive for

HCoV-NL63 can stem from several factors throughout the experimental workflow.

Potential Causes and Solutions:

Poor RNA Quality or Degradation: RNA is susceptible to degradation by RNases.

Solution: Ensure a sterile and RNase-free work environment. Use RNase inhibitors during

RNA extraction and store RNA aliquots at -80°C. Assess RNA integrity using methods like

gel electrophoresis or a Bioanalyzer.
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Inefficient RNA Extraction: The chosen extraction method may not be optimal for recovering

viral RNA from nasopharyngeal swabs.

Solution: Utilize a viral RNA extraction kit validated for respiratory samples. Ensure

complete lysis of the sample to release viral RNA. An internal control, such as human

RNase P, can help assess the quality of the extraction and sample collection.[1]

Suboptimal Reverse Transcription (RT): The efficiency of converting viral RNA to cDNA is

critical.

Solution: Optimize the RT step by testing different reverse transcriptase enzymes, primer

types (random hexamers, oligo(dT)s, or gene-specific primers), and incubation times and

temperatures.

Incorrect Primer and Probe Design or Concentration: Primers and probes that are not

specific to the HCoV-NL63 target sequence or used at suboptimal concentrations can lead to

poor amplification.

Solution: Use validated primer and probe sets for HCoV-NL63.[2] Perform a primer/probe

concentration matrix to determine the optimal concentrations for your assay.

Presence of PCR Inhibitors: Substances carried over from the sample matrix (e.g., mucus

from nasopharyngeal swabs) or the extraction process can inhibit the RT or qPCR steps.

Solution: Include an internal positive control to test for inhibition. If inhibition is suspected,

dilute the RNA sample (e.g., 1:10) or re-purify the RNA.

Q2: My No-Template Control (NTC) is showing amplification. What should I do?

Amplification in the NTC indicates contamination, which can lead to false-positive results.

Potential Causes and Solutions:

Contamination of Reagents: Contamination of PCR master mix, primers, probes, or water

with HCoV-NL63 amplicons or positive control plasmids is a common issue.
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Solution: Aliquot all reagents into smaller, single-use volumes. Use dedicated pipettes and

filter tips for pre-PCR and post-PCR steps. Physically separate the areas for sample

preparation, PCR setup, and post-PCR analysis.

Cross-Contamination Between Wells: Pipetting errors can introduce template into the NTC

well.

Solution: Be meticulous during pipetting. Change pipette tips between each sample. Seal

plates carefully before cycling.

Primer-Dimer Formation: In the absence of a true template, primers can sometimes anneal

to each other and be extended by the polymerase, leading to a product that can be detected

by intercalating dyes.

Solution: This is less common with probe-based assays. If using a dye-based assay,

perform a melt curve analysis. Primer-dimers typically have a lower melting temperature

than the specific product. Optimize primer concentrations and annealing temperature to

minimize their formation.

Q3: I am observing high variability between my technical replicates. What is the cause?

Inconsistent Cq values for the same sample run in replicate wells point to issues with precision

and reproducibility.

Potential Causes and Solutions:

Pipetting Errors: Inaccurate or inconsistent pipetting of template RNA, master mix, or

primers/probes is a major source of variability.

Solution: Ensure pipettes are calibrated. Use low-retention pipette tips. When preparing

reaction mixes, create a master mix for all replicates to minimize pipetting variations.

Low Viral Titer: Samples with very low viral loads are subject to stochastic effects during

amplification, leading to greater Cq variability.

Solution: For low-positive samples, increasing the number of technical replicates can

improve confidence in the result.
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Instrument or Plate Issues: Uneven heating across the thermal cycler block or

inconsistencies in the plasticware can contribute to variability.

Solution: Use high-quality, recommended PCR plates and seals. Ensure the plate is

properly seated in the thermal cycler.

Q4: My standard curve has a poor R² value and/or efficiency. How can I improve it?

A reliable standard curve is essential for accurate quantification of viral load. An ideal R² value

is >0.99, and the efficiency should be between 90-110%.[3]

Potential Causes and Solutions:

Inaccurate Serial Dilutions: Errors in preparing the serial dilutions of the standard (e.g.,

plasmid DNA or in vitro transcribed RNA) will directly impact the standard curve.

Solution: Use calibrated pipettes and perform dilutions carefully. Prepare fresh dilutions for

each run.

Degradation of Standards: Repeated freeze-thaw cycles can degrade nucleic acid

standards.

Solution: Aliquot standards into single-use volumes and store them at -80°C.

Suboptimal Assay Performance: If the assay itself is not efficient, this will be reflected in the

slope of the standard curve.

Solution: Re-evaluate primer/probe design and concentrations, and optimize the thermal

cycling conditions.

Quantitative Data Summary
The following tables summarize key performance metrics for HCoV-NL63 RT-qPCR assays

from various sources. This allows for a comparative overview of different assay parameters.

Table 1: HCoV-NL63 RT-qPCR Assay Performance
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Target Gene Assay Type
Limit of
Detection
(LOD)

Amplification
Efficiency

Reference

N Gene RT-RPA

13

copies/reaction

(in vitro RNA)

Not Reported [1]

N Gene RT-RPA

170

copies/reaction

(spiked sample)

Not Reported [1]

N Gene RT-qPCR 3 x 10¹ copies/µL 85% [4]

Spike & N Gene Multiplex qPCR Not Specified 90-110% [3]

Not Specified
Probe qRT-PCR

Kit

100

copies/reaction
Not Reported [5]

Table 2: Inter- and Intra-Assay Variability

Assay Target
Variability
Type

Coefficient of
Variation
(CV%)

Notes Reference

General qPCR Intra-assay 1.38 ± 0.87 %
Based on

plasmid dilutions
[6]

General qPCR Inter-assay 2.63 ± 0.48 %
Across four

experiments
[6]

Note: Specific inter- and intra-assay variability data for HCoV-NL63 assays are not consistently

reported in the literature. The values presented are for general qPCR and serve as a

benchmark for acceptable variability.

Experimental Protocols
This section provides detailed methodologies for the key steps in HCoV-NL63 RT-qPCR.
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Protocol 1: RNA Extraction from Nasopharyngeal Swabs

This protocol is a general guideline and should be adapted based on the specific commercial

kit used.

Sample Collection: Collect nasopharyngeal swabs and place them in viral transport medium

(VTM).

Lysis: In a BSL-2 cabinet, transfer an appropriate volume of the VTM (e.g., 140-200 µL) to a

microcentrifuge tube containing lysis buffer from a commercial viral RNA extraction kit.

Vortex briefly.

Binding: Add ethanol or isopropanol (as per kit instructions) to the lysate to facilitate RNA

binding to the silica membrane of a spin column.

Washing: Centrifuge the mixture through the spin column. Discard the flow-through. Wash

the membrane with the provided wash buffers to remove impurities and inhibitors. Typically,

two wash steps are performed.

Elution: Add a small volume (e.g., 30-50 µL) of nuclease-free water or elution buffer directly

to the center of the membrane. Incubate for 1-2 minutes at room temperature, then

centrifuge to elute the purified RNA.

Storage: Use the RNA immediately for reverse transcription or store at -80°C.

Protocol 2: One-Step RT-qPCR

This protocol combines reverse transcription and qPCR in a single reaction.

Reaction Setup: In a designated pre-PCR area, prepare a master mix on ice. For a single 20

µL reaction, combine the following (volumes may vary based on the master mix

manufacturer's recommendations):

10 µL of 2x RT-qPCR Master Mix

0.8 µL of Forward Primer (10 µM stock)

0.8 µL of Reverse Primer (10 µM stock)
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0.4 µL of Probe (10 µM stock)

Nuclease-free water to a final volume of 15 µL

Add Template: Add 5 µL of the extracted RNA to each well or tube containing 15 µL of the

master mix.

Controls: Include the following controls in each run:

Positive Control: A known concentration of HCoV-NL63 RNA or plasmid DNA.

No-Template Control (NTC): 5 µL of nuclease-free water instead of RNA.

Internal Control: (e.g., RNase P) to monitor for extraction efficiency and PCR inhibition.

Thermal Cycling: Place the reaction plate in the real-time PCR instrument and run the

following typical thermal profile (adjust based on the specific master mix and instrument):

Reverse Transcription: 50-55°C for 10-20 minutes

Polymerase Activation: 95°C for 2-5 minutes

PCR Cycling (40-45 cycles):

Denaturation: 95°C for 15 seconds

Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data at this step)

Visualizations
Diagram 1: HCoV-NL63 RT-qPCR Experimental Workflow
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Click to download full resolution via product page

Caption: A streamlined workflow for HCoV-NL63 detection by RT-qPCR.

Diagram 2: Troubleshooting Logic for High Cq Values in Positive Samples
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Caption: A decision tree for troubleshooting poor amplification in HCoV-NL63 RT-qPCR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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